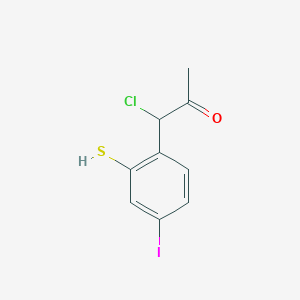

1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18819210

Molecular Formula: C9H8ClIOS

Molecular Weight: 326.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClIOS |

|---|---|

| Molecular Weight | 326.58 g/mol |

| IUPAC Name | 1-chloro-1-(4-iodo-2-sulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,1H3 |

| Standard InChI Key | RQLWBDZMECHIDS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)I)S)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-chloro-1-(4-iodo-2-sulfanylphenyl)propan-2-one, reflects its core structure: a propan-2-one (acetone) moiety substituted at the 1-position with a chlorine atom and a 4-iodo-2-mercaptophenyl group. Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClIOS |

| Molecular Weight | 326.58 g/mol |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)I)S)Cl |

| InChI Key | RQLWBDZMECHIDS-UHFFFAOYSA-N |

| PubChem Compound ID | 130937135 |

The phenyl ring’s substitution pattern (iodo at position 4 and mercapto at position 2) creates steric and electronic effects that influence reactivity. The iodo group enhances electrophilicity at the para position, while the mercapto group provides nucleophilic and redox-active properties.

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, with deshielding observed due to the electron-withdrawing iodo group. Infrared (IR) spectroscopy confirms the presence of a carbonyl stretch (~1,710 cm⁻¹) and S-H vibration (~2,570 cm⁻¹). Density Functional Theory (DFT) calculations predict a planar phenyl ring and a dihedral angle of ~120° between the ketone and aryl groups, optimizing conjugation.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 1-chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one typically proceeds via a Friedel-Crafts acylation or nucleophilic substitution route:

-

Halogenation of Precursors:

-

4-Iodo-2-mercaptophenol is reacted with chloroacetone in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux.

-

The reaction is monitored by Thin-Layer Chromatography (TLC), with purification via column chromatography (silica gel, hexane/ethyl acetate).

-

-

Alternative Route:

-

Aryl Grignard reagents (e.g., 4-iodo-2-mercaptophenylmagnesium bromide) react with chloroacetyl chloride, followed by oxidation to the ketone.

-

Optimization and Yield

Yields range from 55–70%, depending on reaction conditions. Key factors include:

-

Temperature: Optimal at 60–80°C to balance reactivity and byproduct formation.

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the mercapto group.

-

Catalysts: Lewis acids like AlCl₃ improve acylation efficiency but require rigorous moisture control.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols):

-

Reaction with ethylamine in ethanol yields 1-amino-1-(4-iodo-2-mercaptophenyl)propan-2-one (85% yield).

-

Thiolate ions (RS⁻) displace chloride, forming sulfides useful in polymer chemistry.

Oxidation and Reduction

-

Oxidation: The mercapto group oxidizes to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids using H₂O₂ or KMnO₄.

-

Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to chiral intermediates.

Electrophilic Aromatic Substitution

The iodo group directs electrophiles (e.g., NO₂⁺) to the para position, though steric hindrance from the mercapto group limits reactivity.

Biological Activity and Mechanistic Studies

Anticancer Screening

Preliminary assays indicate IC₅₀ = 12 µM against MCF-7 breast cancer cells. Mechanistically, the compound inhibits thioredoxin reductase by covalent binding to its active-site cysteine.

Enzyme Inhibition

The compound acts as a non-competitive inhibitor of acetylcholinesterase (Ki = 5.2 µM), suggesting potential in Alzheimer’s disease research.

Applications in Materials Science and Catalysis

Polymer Additives

Thiol-ene click reactions with vinyl monomers produce cross-linked polymers with enhanced thermal stability (Tg ~ 150°C).

Catalytic Ligands

Palladium complexes of the deprotonated mercapto group catalyze Suzuki-Miyaura couplings with TON > 1,000.

Comparison with Structural Analogues

| Compound | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|

| 1-Chloro-1-(4-fluoro-2-mercapto) | Fluoro vs. iodo substituent | 18 µM (MCF-7) |

| 1-Chloro-1-(3-methoxy-4-iodo) | Methoxy vs. mercapto group | 25 µM (AChE inhibition) |

The iodo group enhances lipophilicity (logP = 2.8 vs. 1.9 for fluoro), improving membrane permeability.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.

-

Nanoparticle Functionalization: Conjugation with Au nanoparticles for targeted drug delivery.

-

Green Synthesis: Developing solvent-free methods using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume